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molecular formula C11H14O4 B032903 4-(4-Methoxyphenoxy)butanoic acid CAS No. 55579-99-2

4-(4-Methoxyphenoxy)butanoic acid

Cat. No. B032903
M. Wt: 210.23 g/mol
InChI Key: WUHMCXAVTAKIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05998451

Procedure details

4-Methoxyphenol was added to a solution of NaOC2H5 made by dissolving 2.3 g of Ka in 50 ml ethanol. After 5 minutes, gamma-butyrolactone was added and the mixture heated at reflux overnight. Ethanol was distilled off and the residue heated at 155° C. overnight, then cooled, diluted with water and acidified to pH 3 with dilute hydrochloric acid. The product was collected by filtration, 19.5 g, m.p. 103-104° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.CC[O-].[Na+].[C:14]1(=[O:19])[O:18][CH2:17][CH2:16][CH2:15]1>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:17][CH2:16][CH2:15][C:14]([OH:19])=[O:18])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCO1)=O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
Ethanol was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
diluted with water
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration, 19.5 g, m.p. 103-104° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
COC1=CC=C(OCCCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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